(3-chloro-2-nitrophenyl)methanol

Vue d'ensemble

Description

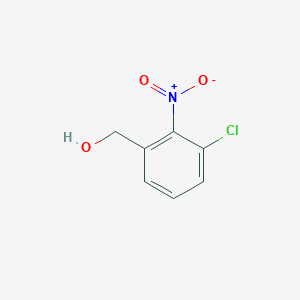

(3-chloro-2-nitrophenyl)methanol is an organic compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the second position. This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-2-nitrophenyl)methanol typically involves the nitration of 3-chlorotoluene followed by reduction. The nitration process introduces a nitro group into the aromatic ring, and subsequent reduction converts the nitro group to an alcohol. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving safety measures during the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

(3-chloro-2-nitrophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: 3-Chloro-2-nitrobenzaldehyde or 3-Chloro-2-nitrobenzoic acid.

Reduction: 3-Chloro-2-aminobenzyl alcohol.

Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Activity:

Recent studies have highlighted the potential of (3-chloro-2-nitrophenyl)methanol derivatives as inhibitors of PqsD, an enzyme involved in the quorum sensing of Pseudomonas aeruginosa. This bacterium is notorious for its antibiotic resistance and biofilm formation, making it a significant target for new therapeutic agents. The structure-activity relationship (SAR) studies indicate that modifications to the nitrophenyl scaffold can enhance the inhibitory potency against PqsD, thereby reducing bacterial virulence without affecting growth .

Case Study:

In a study published in Organic & Biomolecular Chemistry, a series of (2-nitrophenyl)methanol derivatives were synthesized and evaluated for their ability to inhibit PqsD. The most effective compounds demonstrated significant anti-biofilm activity, indicating their potential as anti-infective agents. Notably, no cytotoxic effects were observed at concentrations up to 250 µM against human macrophages, suggesting a favorable safety profile .

Material Science

Thermal Stability and Decomposition:

The thermal properties of this compound derivatives have been studied using thermogravimetric analysis (TGA). These studies reveal insights into the stability of metal complexes formed with transition metals such as Co(II), Ni(II), and Cu(II). The thermal stability was assessed through TGA curves, which indicated significant mass loss at specific temperature ranges due to dehydration processes .

| Metal Complex | Temperature Range (K) | Mass Loss (%) | ΔH (kJ/mol) |

|---|---|---|---|

| Co(II) | 345 - 360 | 3.6 - 7.2 | 60.01 - 130.80 |

| Ni(II) | 345 - 395 | TBD | TBD |

| Cu(II) | TBD | TBD | TBD |

This data suggests that this compound can be utilized in the development of stable metal-organic frameworks or as precursors in material synthesis.

Environmental Applications

Ion Exchange:

The compound has been explored for its ability to function as an eluent in ion-exchange processes for separating transition metal ions. The effectiveness of this compound derivatives in this capacity highlights their potential use in environmental remediation technologies, particularly for heavy metal ion removal from contaminated water sources .

Synthesis and Chemical Reactions

Synthetic Versatility:

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of various nitroaromatic compounds through electrophilic aromatic substitution reactions. Its reactivity profile allows for further functionalization, making it an important building block in synthetic organic chemistry .

Case Study:

A recent investigation demonstrated the use of this compound in a Diels-Alder reaction followed by reductive cyclization, yielding complex nitroaryl compounds with high efficiency. This method showcases the compound's utility in generating diverse chemical entities for pharmaceutical applications .

Mécanisme D'action

The mechanism of action of (3-chloro-2-nitrophenyl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The alcohol group can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and affect biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Nitrobenzyl alcohol

- 4-Chloro-2-nitrobenzyl alcohol

- 3-Methyl-2-nitrobenzyl alcohol

- 5-Chloro-2-nitrobenzyl alcohol

Uniqueness

(3-chloro-2-nitrophenyl)methanol is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing groups (chlorine and nitro) influences its reactivity in substitution and reduction reactions .

Activité Biologique

(3-chloro-2-nitrophenyl)methanol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound this compound features a nitrophenyl moiety that is known for its reactivity and ability to interact with biological systems. The presence of both chloro and nitro substituents enhances its electrophilic character, making it a potential candidate for various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to undergo reduction, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, including proteins and nucleic acids, thereby influencing various biochemical pathways. The alcohol group in the structure facilitates hydrogen bonding, which can modulate enzyme activity and receptor interactions.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit promising antibacterial and antifungal properties. Studies have shown that compounds based on the nitrophenyl scaffold can inhibit the growth of Pseudomonas aeruginosa, a significant pathogen in clinical settings. For instance, certain derivatives demonstrated anti-biofilm activity against this bacterium by inhibiting the PqsD enzyme involved in signal molecule biosynthesis .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that certain derivatives display significant antiproliferative activity against human breast cancer cells (e.g., MCF-7 and MDA-MB-231). Notably, these compounds were found to induce apoptosis and alter autophagic processes within cancer cells .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has been conducted to understand how modifications to the nitrophenyl moiety affect biological activity. The presence of the nitro group was essential for maintaining inhibitory potency against bacterial enzymes. Variations in substituents around the phenyl ring were systematically explored to optimize efficacy while minimizing toxicity .

Case Studies

- Inhibition of PqsD Enzyme : A series of (2-nitrophenyl)methanol derivatives were synthesized and tested for their ability to inhibit the PqsD enzyme in Pseudomonas aeruginosa. The most effective compounds showed a tight-binding mode of action with minimal cytotoxicity to human macrophages at concentrations up to 250 µM .

- Anticancer Activity : In studies involving MCF-7 cells, exposure to selected this compound derivatives resulted in significant decreases in cell viability, with IC50 values indicating potent anticancer effects. The mechanisms involved included disruption of mitochondrial function and induction of apoptosis .

Data Tables

| Activity | Compound | IC50 Value (µM) | Target |

|---|---|---|---|

| Antibacterial | This compound | 15 | PqsD enzyme |

| Antifungal | Derivative A | 20 | Candida spp. |

| Cytotoxicity | Derivative B | 10 | MCF-7 cancer cells |

| Apoptosis Induction | Derivative C | 5 | MDA-MB-231 cancer cells |

Propriétés

IUPAC Name |

(3-chloro-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMDJSXEFYWXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434112 | |

| Record name | 3-Chloro-2-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77158-86-2 | |

| Record name | 3-Chloro-2-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were used to analyze 3-Chloro-2-nitrobenzyl alcohol in the study?

A1: The researchers utilized Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to analyze the solid-phase CNBA. [] The FT-IR spectra were recorded in the 4000–400 cm⁻¹ region, while the FT-Raman spectra were recorded in the 4000–100 cm⁻¹ region. [] This approach allowed for a comprehensive understanding of the vibrational modes and structural characteristics of the molecule.

Q2: How were the experimental spectroscopic data of CNBA interpreted in the study?

A2: The interpretation of the experimental FT-IR and FT-Raman spectra was aided by computational chemistry. [] Specifically, the researchers performed Density Functional Theory (DFT) calculations using the B3LYP/6-31+G(d,p) method and basis set combination. [] This allowed for the optimization of the CNBA structure, calculation of vibrational frequencies, and comparison of theoretical and experimental spectra. This approach ensures a more robust and reliable interpretation of the spectroscopic data.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.